
Einecs 223-323-0
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Einecs 223-323-0, also known as triphenylphosphine sulfide, is a chemical compound with the molecular formula C18H15PS and a molecular weight of 294.357 g/mol . This compound is widely used in various chemical reactions and industrial applications due to its unique properties.
準備方法
Synthetic Routes and Reaction Conditions
Triphenylphosphine sulfide can be synthesized through the reaction of triphenylphosphine with sulfur. The reaction typically occurs in an inert atmosphere to prevent oxidation. The general reaction is as follows:
P(C6H5)3+S→P(C6H5)3S
This reaction is usually carried out in a solvent such as benzene or toluene at elevated temperatures .
Industrial Production Methods
In industrial settings, the production of triphenylphosphine sulfide involves large-scale reactors where triphenylphosphine and sulfur are combined under controlled conditions. The process ensures high yield and purity of the product, which is essential for its applications in various industries .
化学反応の分析
Types of Reactions
Triphenylphosphine sulfide undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form triphenylphosphine oxide.
Reduction: It can be reduced back to triphenylphosphine.
Substitution: It can participate in substitution reactions where the sulfur atom is replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Various nucleophiles can be used to replace the sulfur atom under appropriate conditions.
Major Products Formed
Oxidation: Triphenylphosphine oxide.
Reduction: Triphenylphosphine.
Substitution: Depending on the nucleophile used, different substituted products can be formed.
科学的研究の応用
Triphenylphosphine sulfide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of phosphine ligands and catalysts.
Biology: It is used in the study of enzyme mechanisms and protein interactions.
Industry: It is used in the production of polymers, resins, and other materials.
作用機序
The mechanism by which triphenylphosphine sulfide exerts its effects involves its ability to act as a ligand and form complexes with various metal ions. These complexes can then participate in catalytic cycles, facilitating various chemical transformations. The molecular targets and pathways involved include coordination with transition metals and activation of substrates for further reactions .
類似化合物との比較
Similar Compounds
Triphenylphosphine oxide: Similar in structure but with an oxygen atom instead of sulfur.
Triphenylphosphine: The parent compound without the sulfur atom.
Triphenylarsine: Similar structure with arsenic instead of phosphorus.
Uniqueness
Triphenylphosphine sulfide is unique due to its sulfur atom, which imparts distinct chemical properties and reactivity compared to its analogs. This makes it particularly useful in specific catalytic and synthetic applications where sulfur’s presence is advantageous .
特性
CAS番号 |
3826-86-6 |
|---|---|
分子式 |
C28H34FNaO9 |
分子量 |
556.6 g/mol |
IUPAC名 |
sodium;4-[2-[(1S,2S,4R,8S,9S,11S,12R,13S)-12-fluoro-11-hydroxy-6,6,9,13-tetramethyl-16-oxo-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-8-yl]-2-oxoethoxy]-4-oxobutanoate |
InChI |
InChI=1S/C28H35FO9.Na/c1-24(2)37-21-12-18-17-6-5-15-11-16(30)9-10-25(15,3)27(17,29)19(31)13-26(18,4)28(21,38-24)20(32)14-36-23(35)8-7-22(33)34;/h9-11,17-19,21,31H,5-8,12-14H2,1-4H3,(H,33,34);/q;+1/p-1/t17-,18-,19-,21+,25-,26-,27-,28+;/m0./s1 |
InChIキー |
IRDIRROACGRIPU-ZXCVRMADSA-M |
異性体SMILES |
C[C@]12C[C@@H]([C@]3([C@H]([C@@H]1C[C@@H]4[C@]2(OC(O4)(C)C)C(=O)COC(=O)CCC(=O)[O-])CCC5=CC(=O)C=C[C@@]53C)F)O.[Na+] |
正規SMILES |
CC1(OC2CC3C4CCC5=CC(=O)C=CC5(C4(C(CC3(C2(O1)C(=O)COC(=O)CCC(=O)[O-])C)O)F)C)C.[Na+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


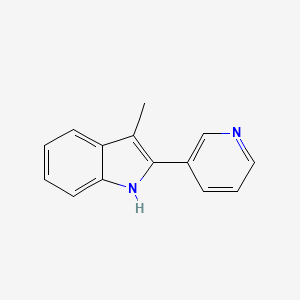
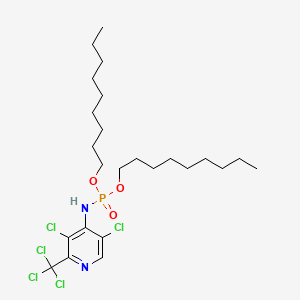
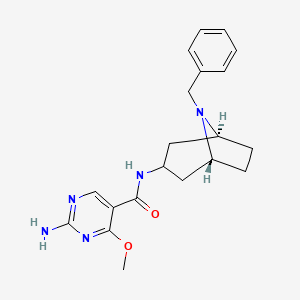
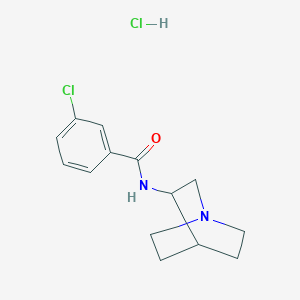
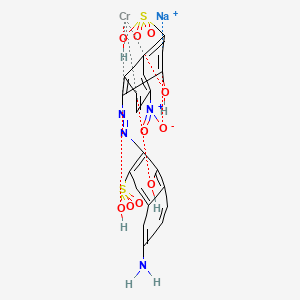
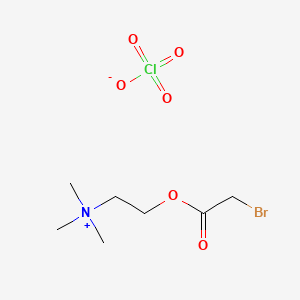
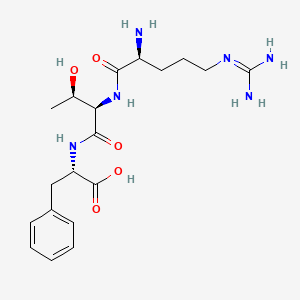

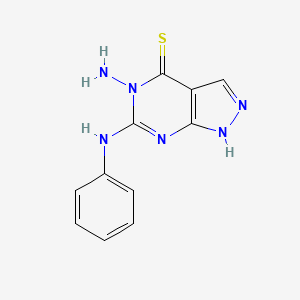
![5-[[4'-[(2-Amino-8-hydroxy-6-sulfonaphthalen-1-YL)azo]-3,3'-dimethyl[1,1'-biphenyl]-4-YL]azo]salicylic acid](/img/structure/B12730310.png)
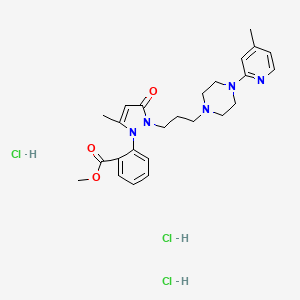
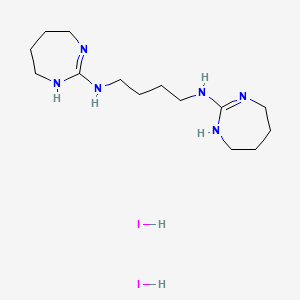

![N-(benzenesulfonyl)-9-(2-chlorophenyl)-3-methyl-17-thia-2,4,5,8,14-pentazatetracyclo[8.7.0.02,6.011,16]heptadeca-1(10),3,5,8,11(16)-pentaene-14-carbothioamide](/img/structure/B12730340.png)
